molecular formula C17H11N3O6S B2909162 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 922106-50-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2909162
CAS No.: 922106-50-1
M. Wt: 385.35
InChI Key: HMIXJFHIXHFVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a nitrofuran moiety, making it a unique structure with potential biological and chemical applications. The presence of these rings suggests that the compound may exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzofuran, thiazole, and nitrofuran rings, which confer a distinct set of chemical and biological properties .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXJFHIXHFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.